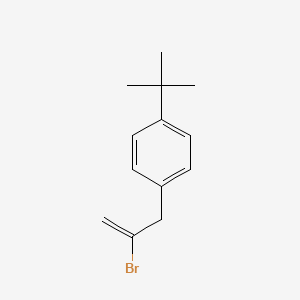
2-Bromo-3-(4-tert-butylphenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(4-tert-butylphenyl)-1-propene (2B3TBP) is an organobromine compound that is used in a variety of scientific research applications. It is a useful reagent for organic synthesis, and is also used in a number of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Multi-Coupling Reagent in Organic Synthesis
2-Bromo-3-(4-tert-butylphenyl)-1-propene and its derivatives exhibit versatile reactivity as multi-coupling reagents in organic synthesis. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles like aldehydes, ketones, nitriles, and alkynes to yield functionalized sulfones. These sulfones can further undergo reactions with different nucleophiles leading to highly functionalized sulfones, which can be transformed into valuable compounds like enones or dienones. This reactivity pattern illustrates the compound's role as a synthetically equivalent multi-coupling reagent, beneficial in complex organic syntheses (Auvray, Knochel, & Normant, 1985).
Synthesis of Phosphaallenes
This compound derivatives have been utilized in the efficient synthesis of phosphaallenes, compounds containing a phosphorus-carbon double bond. For example, 2-Bromo-3-phenyl-1-(2,4,6-tri-t-butylphenyl)-3-trimethylsiloxy-1-phospha-1-propene, when reacted with specific reagents, affords phosphaallenes through the elimination of certain groups. This method's efficiency is underscored by the synthesis of various phosphaallenes with well-defined structures, as confirmed by X-ray crystallography (Ito, Sekiguchi, Freytag, & Yoshifuji, 2005).
In Molecular Electronics
Compounds structurally related to this compound serve as crucial building blocks in the field of molecular electronics. Simple aryl bromides, including derivatives of the compound , are used to construct molecular wires through efficient synthetic transformations. These wires, essential components in the assembly of molecular electronic devices, demonstrate the practical applications of these compounds in advanced technological domains (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Propiedades
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-tert-butylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,1,9H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDHFPPZLPMVQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373594 |
Source


|
| Record name | 2-bromo-3-(4-tert-butylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
842140-27-6 |
Source


|
| Record name | 2-bromo-3-(4-tert-butylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)








